(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and a furan ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound .
Scientific Research Applications
(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the fluorine atom and the furan ring.
6-Fluoro-3-pyridinylboronic acid: Similar but does not have the furan ring.
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Contains a pyrrolidine ring instead of a furan ring.
Uniqueness
The uniqueness of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid lies in its combination of a fluorine atom and a furan ring attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H7BFNO3 |
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Molecular Weight |
206.97 g/mol |
IUPAC Name |
[2-fluoro-6-(furan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H7BFNO3/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5,13-14H |
InChI Key |
SDKYBSKTDUOFHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CO2)F)(O)O |
Origin of Product |
United States |
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